1,3-Phenylenebis((4-bromophenyl)methanone)
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Overview
Description
1,3-Phenylenebis((4-bromophenyl)methanone): is an organic compound with the molecular formula C20H12Br2O2 1,3-Bis(4-bromobenzoyl)benzene . This compound is characterized by the presence of two bromophenyl groups attached to a central phenylene ring through carbonyl linkages. It appears as a white to orange to green powder or crystalline solid and has a melting point of approximately 222°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Phenylenebis((4-bromophenyl)methanone) can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 1,3-dibromobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: Industrial production of 1,3-Phenylenebis((4-bromophenyl)methanone) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1,3-Phenylenebis((4-bromophenyl)methanone) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents such as or .
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in polar aprotic solvents like .
Reduction: Reagents like or in solvents such as or .
Oxidation: Reagents like KMnO4 in aqueous or acidic conditions.
Major Products:
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
1,3-Phenylenebis((4-bromophenyl)methanone) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1,3-Phenylenebis((4-bromophenyl)methanone) involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- 1,4-Phenylenebis((4-bromophenyl)methanone)
- 1,2-Bis(4-bromophenyl)ethanone
- (4-Bromophenyl)(2,4-dimethoxyphenyl)methanone
Comparison: 1,3-Phenylenebis((4-bromophenyl)methanone) is unique due to its specific substitution pattern on the phenylene ring, which influences its reactivity and applications. Compared to its isomers, such as 1,4-Phenylenebis((4-bromophenyl)methanone), it exhibits different chemical and physical properties, making it suitable for distinct applications in research and industry .
Properties
IUPAC Name |
[3-(4-bromobenzoyl)phenyl]-(4-bromophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2O2/c21-17-8-4-13(5-9-17)19(23)15-2-1-3-16(12-15)20(24)14-6-10-18(22)11-7-14/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPOXTQVRADMMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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